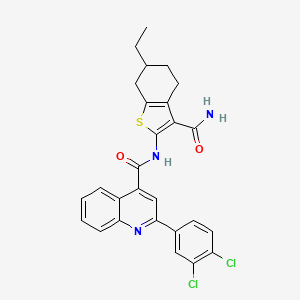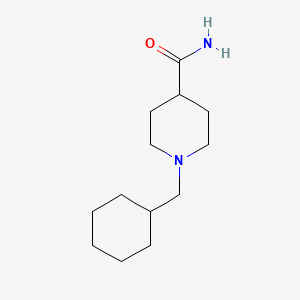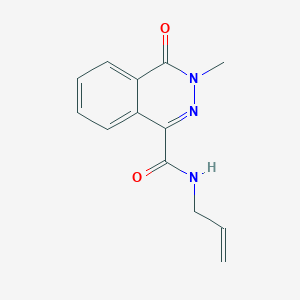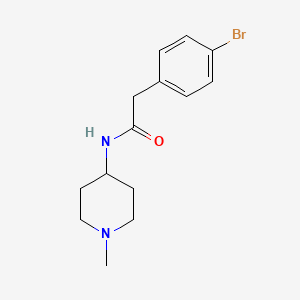![molecular formula C32H20N2O10 B5028815 3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B5028815.png)
3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid is a complex organic compound characterized by its multiple carboxylic acid groups and isoindoline structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of phthalic anhydride derivatives with appropriate amines, followed by esterification and subsequent hydrolysis to introduce the carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols .
科学的研究の応用
3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and metal-organic frameworks (MOFs)
作用機序
The mechanism of action of 3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the isoindoline structures may interact with cellular membranes, affecting their integrity and function .
類似化合物との比較
Similar Compounds
1,3,5-Triscarboxyphenylethynylbenzene: Similar in having multiple carboxylic acid groups and aromatic structures.
1,3,5-Tris(4-carboxyphenyl)benzene: Another compound with multiple carboxylic acid groups, used in similar applications.
Uniqueness
3-[5-[2-[2-(3-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid is unique due to its specific arrangement of isoindoline and carboxylic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
IUPAC Name |
3-[5-[2-[2-(3-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxyethoxy]-1,3-dioxoisoindol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O10/c35-27-23-9-7-21(15-25(23)29(37)33(27)19-5-1-3-17(13-19)31(39)40)43-11-12-44-22-8-10-24-26(16-22)30(38)34(28(24)36)20-6-2-4-18(14-20)32(41)42/h1-10,13-16H,11-12H2,(H,39,40)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYOTLSCCIZAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[[5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate](/img/structure/B5028733.png)
![8-Acetyl-6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indol-3-ium-3-olate](/img/structure/B5028735.png)

![N-{4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide](/img/structure/B5028771.png)
![3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE](/img/structure/B5028787.png)
![2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5028792.png)


![1-{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)-1-cyclopenten-1-yl]thio}-2,5-pyrrolidinedione](/img/structure/B5028808.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5028822.png)
![3-(3,5,10-trioxo-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5028827.png)
![2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-tert-butylacetamide](/img/structure/B5028841.png)

![3-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5028850.png)
